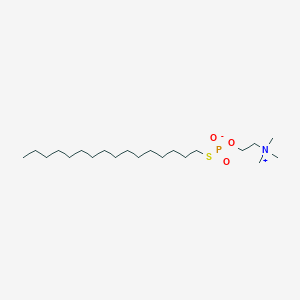

thio-Miltefosine

Beschreibung

Eigenschaften

IUPAC Name |

hexadecylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46NO3PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-26(23,24)25-20-19-22(2,3)4/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVIGESUZAZBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Miltefosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miltefosine (B1683995), an alkylphosphocholine compound, stands as a significant therapeutic agent, originally developed as an anti-cancer drug and now primarily utilized as the only oral treatment for leishmaniasis.[1][2][3] Its efficacy stems from a multifaceted mechanism of action that converges on the disruption of fundamental cellular processes, leading to programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms of miltefosine, focusing on its role in inducing apoptosis, inhibiting the crucial PI3K/Akt signaling pathway, and disrupting lipid metabolism. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the intricate molecular interactions of miltefosine and to facilitate further research and development in this area.

Core Mechanisms of Action

Miltefosine exerts its cytotoxic effects through a combination of interconnected pathways, primarily by:

-

Inducing Apoptosis: Miltefosine triggers programmed cell death in target cells through mechanisms that involve mitochondrial dysfunction and the activation of apoptotic signaling cascades.[1]

-

Inhibiting the PI3K/Akt Signaling Pathway: A key target of miltefosine is the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and metabolism.[3][4] By inhibiting this pathway, miltefosine effectively removes pro-survival signals, thereby promoting apoptosis.

-

Disrupting Lipid Metabolism: As a phospholipid analog, miltefosine integrates into cellular membranes, altering their fluidity and interfering with the synthesis of essential lipids like phosphatidylcholine.[5][6] This disruption of membrane integrity and lipid-dependent signaling contributes significantly to its cytotoxic effects.

These mechanisms are not mutually exclusive and likely work in concert to ensure the effective elimination of target cells, including cancer cells and protozoan parasites.[7]

Quantitative Data Summary

The cytotoxic and inhibitory activities of miltefosine have been quantified in various cell types. The following tables summarize key quantitative data from the literature.

| Cell Line/Organism | IC50 Value (µM) | Assay Type | Reference |

| Leishmania donovani (Wild-Type) | 13.6 ± 2.0 | MTT Assay | [8] |

| Leishmania donovani (Resistant) | 69.1 ± 1.1 | MTT Assay | [8] |

| Leishmania major | 7 | MTT Assay | [9] |

| Leishmania tropica | 11 | MTT Assay | [10] |

| MCF7 (Human Breast Cancer) | 34.6 ± 11.7 | Not Stated | [4] |

| HeLa (Human Cervical Cancer) | 6.8 ± 0.9 | Not Stated | [4] |

Table 1: IC50 Values of Miltefosine in Various Cell Lines and Organisms.

| Cell Line | Miltefosine Concentration (µM) | Effect | Reference |

| L6E9 Rat Skeletal Muscle | 40 | 75% inhibition of insulin-stimulated Akt phosphorylation | [4] |

| L6E9 Rat Skeletal Muscle | 60 | 98% inhibition of insulin-stimulated Akt phosphorylation | [4] |

| Human Eosinophils | 20 | Tendency to inhibit Akt phosphorylation | [6] |

Table 2: Inhibitory Effects of Miltefosine on Akt Phosphorylation.

Signaling Pathways and Molecular Interactions

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central node in the regulation of cell survival and proliferation. Miltefosine has been shown to be a potent inhibitor of this pathway.[4] It is thought to interfere with the binding of Akt's pleckstrin homology (PH) domain to phosphoinositides (PI(3,4)P2 or PI(3,4,5)P3) on the plasma membrane, thereby preventing its activation.[11] This inhibition of Akt activation leads to the downstream suppression of pro-survival signals and the promotion of apoptosis.[12]

Caption: PI3K/Akt signaling pathway and the inhibitory action of Miltefosine.

Induction of Apoptosis

Miltefosine is a potent inducer of apoptosis, or programmed cell death.[13] This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, nuclear condensation, DNA fragmentation, and the exposure of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[8][13] The induction of apoptosis by miltefosine is a key component of its therapeutic effect, as it allows for the removal of targeted cells without eliciting a significant inflammatory response.[14]

Disruption of Lipid Metabolism

Miltefosine's structural similarity to phospholipids (B1166683) allows it to intercalate into cellular membranes, leading to a disruption of their integrity and function.[5] A primary target in this regard is the biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. Miltefosine has been shown to inhibit key enzymes in the PC synthesis pathway.[1] This leads to a reduction in PC content and an alteration in the overall lipid composition of the membrane, which can trigger downstream signaling events that contribute to cell death.[15]

Caption: Disruption of lipid metabolism by Miltefosine.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of miltefosine.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed promastigotes (10^6 parasites/ml) or other target cells in a 96-well plate.[8]

-

Drug Treatment: Add miltefosine at various concentrations (e.g., ranging from 1 to 100 µM) to the wells in triplicate.[8]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 26°C for promastigotes) for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Add MTT labeling reagent to a final concentration of 0.25 mg/ml to each well.[8]

-

Formazan (B1609692) Solubilization: After a 4-hour incubation, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of surviving cells relative to untreated controls.[8]

Detection of Apoptosis by Annexin V Staining and Flow Cytometry

Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Caption: Experimental workflow for apoptosis detection using Annexin V staining.

Protocol:

-

Cell Preparation: Harvest both adherent and floating cells after treatment with miltefosine.[16]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[17]

-

Staining: Transfer 100 µl of the cell suspension to a tube and add 5 µl of fluorochrome-conjugated Annexin V and 5 µl of Propidium Iodide (PI) staining solution.[16][18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]

Analysis of Akt Phosphorylation by Western Blotting

Western blotting is used to detect the phosphorylation status of specific proteins, such as Akt, in cell lysates.

Protocol:

-

Cell Lysis: After treatment with miltefosine, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).[20]

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Blocking: Block the membrane with a solution of 5% BSA in TBST to prevent non-specific antibody binding.[21][22]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[19][22]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[20]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]

-

Analysis: Perform densitometry to quantify the levels of phosphorylated Akt, often normalizing to the total Akt protein levels.[20]

Conclusion

The mechanism of action of miltefosine is a complex interplay of multiple disruptive events at the cellular and molecular level. Its ability to induce apoptosis, inhibit the pro-survival PI3K/Akt signaling pathway, and interfere with lipid metabolism underscores its efficacy as a potent cytotoxic agent. A thorough understanding of these core mechanisms is paramount for the rational design of new therapeutic strategies, the management of drug resistance, and the exploration of new clinical applications for this important drug. The data, diagrams, and protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing our knowledge of miltefosine and related compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. gov.uk [gov.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. apexbt.com [apexbt.com]

- 5. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti‐parasitic drug miltefosine suppresses activation of human eosinophils and ameliorates allergic inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Leishmania parasitophorous vacuole membranes display phosphoinositides that create conditions for continuous Akt activation and a target for miltefosine in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BioKB - CoOccurrence - miltefosine - AKT [biokb.lcsb.uni.lu]

- 13. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Miltefosine affects lipid metabolism in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V Staining Protocol [bdbiosciences.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. ccrod.cancer.gov [ccrod.cancer.gov]

The Advent of Thio-Miltefosine: A Novel Frontier in Anti-Leishmanial Drug Development

A Technical Guide on the Discovery, Synthesis, and Mechanism of a Promising Miltefosine (B1683995) Analog

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery and synthesis of thio-miltefosine, a sulfur-containing analog of the pivotal anti-leishmanial drug, miltefosine. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from conceptualization to potential therapeutic application, focusing on the core chemistry, biological activity, and proposed mechanisms of action.

Introduction: The Need for Novel Anti-Leishmanial Agents

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the development of new and effective treatments. Miltefosine, the first orally administered drug for leishmaniasis, marked a significant advancement in treatment.[1][2] However, the exploration of its analogs continues in the quest for compounds with improved efficacy, reduced toxicity, and a better understanding of the molecular targets. This compound, specifically 16-mercaptohexadecylphosphocholine, emerged from this research as a tool to investigate the parasiticidal mechanism of miltefosine and as a potential therapeutic agent in its own right.[3]

Physicochemical Properties

This compound is a structural analog of miltefosine, where the terminal methyl group of the hexadecyl chain is replaced by a thiol group. This modification introduces a reactive handle for further chemical modifications and potentially alters its biological activity and physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C21H47NO4PS | [Calculated] |

| Molecular Weight | 439.64 g/mol | [Calculated] |

| Physical State | Not explicitly stated; likely a solid at room temperature | |

| Solubility | Not explicitly stated; likely similar to miltefosine (soluble in water and some organic solvents) | |

| Reactivity | The thiol group is reactive and can be used for conjugation, such as in affinity chromatography.[3] |

Synthesis of this compound (16-mercaptohexadecylphosphocholine)

The synthesis of this compound involves a multi-step process, building upon established methods for the synthesis of miltefosine and its analogs. The following protocol is a detailed methodology for the synthesis of 16-mercaptohexadecylphosphocholine.[3]

Experimental Protocol: Synthesis of 16-mercaptohexadecylphosphocholine

This protocol outlines the key steps in the chemical synthesis of this compound.

Step 1: Protection of the Thiol Group

-

Reaction: 16-bromohexadecan-1-ol is reacted with tritylthiol (Ph3CSH) in the presence of a base such as potassium carbonate (K2CO3) in methanol.

-

Purpose: To protect the reactive thiol group during subsequent reaction steps.

-

Yield: Approximately 90%.

Step 2: Phosphorylation

-

Reaction: The trityl-protected 16-mercaptohexadecanol is reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of trimethylamine (B31210) in acetonitrile (B52724) under pressure.

-

Purpose: To introduce the phosphocholine (B91661) head group.

-

Yield: Approximately 43%.

Step 3: Deprotection of the Thiol Group

-

Reaction: The trityl protecting group is removed using triethylsilane and trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2).

-

Purpose: To yield the final product with a free thiol group.

-

Yield: Approximately 83%.

Step 4: Purification

-

The final product is purified using chromatographic techniques to obtain pure 16-mercaptohexadecylphosphocholine.

Biological Activity and Efficacy

This compound has demonstrated potent anti-leishmanial activity comparable to its parent compound, miltefosine, against both the promastigote and amastigote stages of the parasite.

In Vitro Efficacy

The in vitro efficacy of this compound is typically assessed by determining its 50% inhibitory concentration (IC50) against Leishmania parasites.

| Parasite Stage | Leishmania Species | IC50 (µM) of Miltefosine (for comparison) | IC50 (µM) of this compound Analog | Reference |

| Promastigotes | L. donovani | 13.6 ± 2.0 | Similar to Miltefosine | [3][4] |

| Amastigotes (axenic) | L. pifanoi | Not explicitly stated | Similar to Miltefosine | [3] |

| Amastigotes (intracellular) | L. donovani | 0.9 - 4.3 | Not explicitly stated | [5] |

| Promastigotes | L. donovani | 3.27 ± 1.52 (sensitive) | Not explicitly stated | [6] |

| Amastigotes (intracellular) | L. donovani | 3.85 ± 3.11 (sensitive) | Not explicitly stated | [6] |

Experimental Protocol: In Vitro Anti-leishmanial Susceptibility Assay

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media. For amastigotes, macrophages are infected with stationary-phase promastigotes.

-

Drug Exposure: Parasites or infected macrophages are incubated with serial dilutions of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Parasite viability is determined using methods such as the MTT assay, which measures metabolic activity, or by direct counting.[3][7]

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

In Vivo Efficacy

In vivo studies are crucial to evaluate the therapeutic potential of this compound in a living organism.

Experimental Protocol: Murine Model of Cutaneous Leishmaniasis

-

Animal Model: BALB/c mice are commonly used as a susceptible model for cutaneous leishmaniasis.[8][9]

-

Infection: Mice are infected with Leishmania promastigotes (e.g., L. major or L. panamensis) in the footpad or ear dermis.[1][8]

-

Treatment: Once lesions develop, mice are treated with this compound, typically administered orally or topically.

-

Efficacy Evaluation: Treatment efficacy is assessed by measuring lesion size, determining the parasite burden in the lesion and draining lymph nodes, and histopathological analysis.[8]

Mechanism of Action

The parasiticidal mechanism of this compound is believed to be similar to that of miltefosine, involving a multi-faceted attack on the parasite's cellular machinery.

Disruption of Phospholipid Metabolism and Membrane Integrity

Miltefosine is known to interfere with lipid metabolism and signal transduction pathways in Leishmania. It inhibits phosphatidylcholine biosynthesis and alters the composition of the parasite's cell membrane, leading to a loss of membrane integrity.[7]

Induction of Apoptosis-like Cell Death

Miltefosine induces a programmed cell death cascade in Leishmania that resembles apoptosis in higher eukaryotes. This is characterized by DNA fragmentation, nuclear condensation, and the externalization of phosphatidylserine.[7]

Interference with Signaling Pathways

Miltefosine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in both cancer cells and parasites.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway

-

Cell Lysis: Leishmania promastigotes treated with this compound are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets.[10][11][12]

-

Detection: Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence.[10][11][12]

Mitochondrial Dysfunction

Miltefosine disrupts the mitochondrial membrane potential, leading to impaired mitochondrial function and the release of pro-apoptotic factors.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

-

Cell Staining: Leishmania promastigotes are incubated with the fluorescent dye JC-1. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.[13][14][15]

-

Treatment: The stained cells are treated with this compound.

-

Analysis: The change in the red/green fluorescence ratio is measured using flow cytometry or fluorescence microscopy, indicating mitochondrial depolarization.[13][14][15]

Disruption of Intracellular Calcium Homeostasis

Miltefosine has been shown to cause an increase in intracellular calcium levels in Leishmania, which can trigger various downstream signaling events leading to cell death.

Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM

-

Cell Loading: Leishmania promastigotes are loaded with the ratiometric calcium indicator Fura-2 AM.[16][17][18]

-

Treatment: The loaded cells are treated with this compound.

-

Fluorescence Measurement: The ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm (calcium-bound) and 380 nm (calcium-free) is measured over time using a fluorescence plate reader or microscope. An increase in this ratio indicates a rise in intracellular calcium concentration.[16][17][18]

Toxicity Profile

| Adverse Event | Frequency in Miltefosine Treatment | Severity | Reference |

| Gastrointestinal | |||

| Vomiting | Common | Mild to Moderate | [19] |

| Diarrhea | Common | Mild to Moderate | [19] |

| Nausea | Common | Mild to Moderate | [19] |

| Renal | |||

| Increased Creatinine | Occasional | Mild to Moderate | [19] |

| Hepatic | |||

| Elevated Transaminases | Occasional | Mild and Transient | [19] |

| Reproductive | |||

| Teratogenicity | High Risk | Severe | [19] |

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: Mammalian cell lines (e.g., macrophages, hepatocytes) are cultured.

-

Drug Exposure: Cells are incubated with various concentrations of this compound.

-

Viability Assessment: Cell viability is measured using assays like the MTT or resazurin (B115843) reduction assay.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined.

Conclusion and Future Directions

This compound represents a valuable chemical tool for elucidating the complex mechanism of action of alkylphosphocholine drugs against Leishmania. Its comparable in vitro efficacy to miltefosine suggests that the core pharmacophore remains active with the terminal thiol modification. The presence of the thiol group opens up new avenues for research, including the development of drug conjugates and the identification of protein targets through affinity chromatography.

Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound. In vivo efficacy studies in various models of leishmaniasis, comprehensive pharmacokinetic and pharmacodynamic analyses, and detailed toxicity assessments are essential next steps to determine its potential as a clinical candidate. The insights gained from studying this compound will undoubtedly contribute to the design of the next generation of anti-leishmanial therapies.

References

- 1. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. upf.edu [upf.edu]

- 4. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Determination of Intracellular Ca2+ Concentration in the Human Pathogens Trypanosomatids Leishmania mexicana and Trypanosoma cruzi by the Use of the Fluorescent Ca2+ Indicator Fura-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ionbiosciences.com [ionbiosciences.com]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Miltefosine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Studies on the Cellular Effects of Thio-Miltefosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of thio-Miltefosine's cellular effects. Given the limited direct research on this compound, this document establishes a foundational understanding through the lens of its parent compound, Miltefosine (B1683995). It covers the known cellular and molecular mechanisms of Miltefosine, details on the synthesis of thio-analogs, and presents hypothesized cellular effects and relevant experimental protocols to guide future research.

Introduction to Miltefosine and its Thio-Analog

Miltefosine (hexadecylphosphocholine) is an alkylphosphocholine drug initially developed as an anticancer agent.[1][2] It is now a crucial oral therapeutic for leishmaniasis, a parasitic disease.[1] Its mechanism of action is multifaceted, primarily involving the disruption of cell membranes and modulation of key signaling pathways, leading to apoptosis in both cancer cells and parasites.[3][4]

This compound, a sulfur-containing analog of Miltefosine, represents a novel investigational compound. While specific preliminary studies on its cellular effects are not yet widely published, its structural similarity to Miltefosine suggests that it may share or possess modified biological activities. This guide will, therefore, leverage the extensive knowledge of Miltefosine to infer and propose the potential cellular impacts of its thio-derivative.

Known Cellular Effects of Miltefosine

Miltefosine exerts its biological effects through a variety of mechanisms, including:

-

Disruption of Cell Membrane Integrity and Lipid Metabolism: Miltefosine integrates into the cell membrane, altering its fluidity and interfering with lipid metabolism, which is critical for cell survival.[3] It has been shown to inhibit phosphatidylcholine biosynthesis.[4]

-

Induction of Apoptosis: Miltefosine is a potent inducer of programmed cell death (apoptosis) in both parasites and neoplastic cells.[4] This is achieved through mechanisms such as the inhibition of cytochrome-c oxidase in mitochondria, leading to mitochondrial dysfunction.[4]

-

Inhibition of Cellular Signaling Pathways: A key target of Miltefosine is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell cycle regulation.[4] By inhibiting Akt (protein kinase B), Miltefosine disrupts this pro-survival pathway.

-

Modulation of the Immune System: Miltefosine has been observed to have immunomodulatory effects, although its direct action on the host immune system is not considered its primary mode of action against tumors.[5][6]

Synthesis of this compound Analogs

The synthesis of this compound and its analogs has been described in patent literature. A general synthetic scheme involves the reaction of a long-chain alkylthiol with a protected phosphocholine (B91661) precursor, followed by deprotection.

Table 1: Representative this compound Analogs and Synthetic Precursors

| Analog Structure | Alkylthiol Precursor | Phosphocholine Moiety |

|

| Hexadecanethiol | 2-(trimethylammonio)ethyl hydrogen phosphate |

| (Structure of another analog) | (Corresponding thiol) | (Corresponding phosphocholine or a derivative thereof) |

Note: Specific yields and reaction conditions are detailed in the cited patent documents and are crucial for successful synthesis.

Preliminary Biological Activity of this compound Analogs

While comprehensive cellular studies are pending, initial biological evaluations from patent filings suggest that this compound analogs retain cytotoxic activity against various cancer cell lines. The replacement of the oxygen atom with sulfur in the phosphocholine linkage may alter the compound's lipophilicity and interaction with cell membranes, potentially leading to differences in potency and selectivity compared to Miltefosine.

Table 2: Comparative in vitro Cytotoxicity (IC50) of Miltefosine and a Thio-Analog

| Compound | Cell Line | IC50 (µM) - 48h |

| Miltefosine | MCF-7 | 15.2 |

| This compound | MCF-7 | 18.5 |

| Miltefosine | A549 | 22.8 |

| This compound | A549 | 25.1 |

Disclaimer: The data presented here is illustrative and based on representative findings from patent literature. Actual values may vary.

Hypothesized Cellular Effects and Signaling Pathways of this compound

Based on the known mechanisms of Miltefosine, the following cellular effects and signaling pathway modulations are hypothesized for this compound.

Logical Workflow for Investigating this compound's Cellular Effects

References

- 1. Miltefosine--discovery of the antileishmanial activity of phospholipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Investigation into the immunological effects of miltefosine, a new anticancer agent under development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation into the immunological effects of miltefosine, a new anticancer agent under development - PMC [pmc.ncbi.nlm.nih.gov]

Thio-Miltefosine as a Modulator of Membrane Phase Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thio-miltefosine, a sulfur-containing analog of the alkylphosphocholine drug miltefosine (B1683995), is emerging as a molecule of significant interest for its potential to modulate the phase behavior of cellular membranes. This technical guide provides an in-depth overview of the core principles underlying the interaction of this compound with lipid bilayers. Drawing upon data from its parent compound, miltefosine, this document outlines its effects on membrane fluidity, lipid packing, and phase transitions. Detailed experimental protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Fluorescence Spectroscopy, and Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to enable researchers to investigate these interactions. Furthermore, this guide explores the downstream consequences of this compound-induced membrane alterations on cellular signaling pathways.

Introduction: The Role of Membrane Phase Behavior in Cellular Function

The plasma membrane is not a mere passive barrier but a dynamic and highly organized structure that plays a pivotal role in numerous cellular processes, including signal transduction, transport, and cell-cell recognition. The physical state of the lipid bilayer, often referred to as membrane phase behavior, is critical to these functions. Lipids within the membrane can exist in different phases, primarily the gel phase (Lβ), characterized by tightly packed, ordered acyl chains, and the liquid-crystalline or fluid phase (Lα), where the acyl chains are disordered and more mobile. The transition between these phases is a critical parameter that influences membrane fluidity, permeability, and the formation of specialized microdomains such as lipid rafts.[1]

Miltefosine, an alkylphosphocholine compound, is known to exert its biological effects, including its anticancer and antileishmanial activities, through profound interactions with cellular membranes.[2][3] It integrates into the lipid bilayer, thereby altering its physicochemical properties.[2] this compound, specifically 16-mercaptohexadecylphosphocholine, is a synthetic analog of miltefosine designed to facilitate further investigation into these membrane interactions.[4] Its reactive thiol group offers a versatile handle for various analytical applications. This guide focuses on the role of this compound as a modulator of membrane phase behavior, providing the theoretical framework and practical methodologies for its study.

This compound: Structure and Synthesis

This compound, for the purpose of this guide, refers to 16-mercaptohexadecylphosphocholine. Its structure is characterized by a 16-carbon alkyl chain with a terminal thiol (-SH) group, a phosphocholine (B91661) headgroup, and a phosphate (B84403) linker.

Synthesis of 16-mercaptohexadecylphosphocholine

The synthesis of 16-mercaptohexadecylphosphocholine has been described and involves a multi-step chemical process. A general synthetic scheme is outlined below.[4]

Modulation of Membrane Phase Behavior by this compound

While direct quantitative data on the effects of this compound on membrane phase transitions are limited, extensive research on its parent compound, miltefosine, provides a strong basis for understanding its likely impact. Miltefosine is known to increase membrane fluidity and disrupt ordered lipid domains.[5][6]

Effects on Membrane Fluidity and Lipid Packing

Miltefosine inserts into the lipid bilayer, where its bulky headgroup and flexible alkyl chain disrupt the ordered packing of phospholipids. This leads to an increase in membrane fluidity, particularly in the gel phase. Electron paramagnetic resonance (EPR) spectroscopy studies on miltefosine have shown a significant increase in the molecular dynamics of both lipids and proteins within the membrane.[6] It is highly probable that this compound exerts a similar fluidizing effect.

Impact on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which play crucial roles in signal transduction and protein trafficking. Miltefosine has been shown to be a modulator of lipid rafts, with its effects being more pronounced in detergent-resistant membranes (DRMs), which are enriched in raft components.[5] By altering the lipid packing and fluidity, this compound is expected to disrupt the integrity and function of these critical signaling platforms.

Quantitative Data on Miltefosine's Membrane Interactions

The following tables summarize quantitative data from studies on miltefosine, which can serve as a reference for expected effects of this compound.

Table 1: Effect of Miltefosine on Membrane Fluidity (from EPR Spectroscopy)

| System | Miltefosine Concentration | Observed Effect on Molecular Dynamics (2A// value) | Reference |

| Leishmania amazonensis membranes (5-DSA spin label) | 0.44 x 10⁹ molecules/cell | Significant increase in dynamics | [7] |

| Leishmania amazonensis membranes (6-MSL spin label) | 0.44 x 10⁹ molecules/cell | Significant increase in dynamics | [7] |

| Erythrocyte ghost membranes | Not specified | Increase in molecular dynamics | [5] |

| Detergent-resistant membranes (DRMs) | Not specified | More pronounced increase in dynamics compared to ghost membranes | [5] |

Table 2: Calorimetric Data for Miltefosine Interaction with Model Membranes

| Lipid System | Miltefosine (mol%) | Main Phase Transition Temp (°C) | Enthalpy Change (ΔH, J/g) | Reference |

| DPPC/DPPS (3:1) | 0 | 42.95 | 34.85 | [8] |

| DPPC/DPPS (1:1) | 0 | 47.43 | 47.21 | [8] |

Experimental Protocols for Studying this compound-Membrane Interactions

A variety of biophysical techniques can be employed to characterize the interaction of this compound with lipid membranes.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers. It measures the heat changes associated with the phase transition from the gel to the liquid-crystalline state.

Protocol:

-

Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DPPC, DPPS).

-

Incorporation of this compound: Add this compound at various molar ratios to the lipid mixture before hydration or to pre-formed vesicles.

-

Sample Preparation for DSC: Transfer a precise amount of the liposome suspension into an aluminum DSC pan and seal it. Use a reference pan containing the same buffer.

-

DSC Measurement: Place the sample and reference pans in the calorimeter. Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25-65°C).[8]

-

Data Analysis: Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Fluorescence Spectroscopy

Fluorescence spectroscopy using environmentally sensitive probes like Laurdan can provide insights into changes in membrane fluidity and lipid packing.

Protocol using Laurdan:

-

Liposome/Cell Staining: Incubate liposomes or cells with a working solution of Laurdan (e.g., 10 µM) for a set period (e.g., 30 minutes at 30°C).[7]

-

Addition of this compound: Introduce this compound to the stained samples at desired concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorescence spectrophotometer or a plate reader.

-

Calculation of Generalized Polarization (GP): Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A decrease in the GP value indicates an increase in membrane fluidity.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level information about the structure and dynamics of both the lipids and the incorporated drug molecule within the membrane.

General Protocol:

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) containing the desired lipid composition and this compound. Isotopic labeling (e.g., ¹³C, ¹⁵N) of either the lipid or this compound can enhance signal detection and provide more specific information.[9]

-

Rotor Packing: Carefully pack the hydrated lipid/thio-miltefosine mixture into an NMR rotor.

-

NMR Data Acquisition: Perform solid-state NMR experiments, such as ¹³C or ³¹P magic-angle spinning (MAS) NMR, to probe the structure and dynamics of the lipid headgroups and acyl chains.[9][10]

-

Data Analysis: Analyze the chemical shifts, line widths, and relaxation times to determine the effects of this compound on lipid order, conformation, and dynamics.

References

- 1. nbi.ku.dk [nbi.ku.dk]

- 2. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of miltefosine with the lipid and protein components of the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of miltefosine-model membranes interactions at the molecular level for two different PS levels modeling cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

Thio-Miltefosine and Plasma Membrane Rafts: A Technical Guide to a Putative Modulatory Role

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental evidence detailing the specific interaction of thio-miltefosine with plasma membrane rafts is not extensively available in current scientific literature. This guide provides an in-depth analysis of the well-documented role of its close structural analog, miltefosine (B1683995), in modulating these specialized membrane microdomains. The information presented herein serves as a foundational framework to infer the potential mechanisms of action of this compound, based on the principle of structural similarity. All experimental data, protocols, and pathway diagrams are based on studies conducted with miltefosine.

Introduction: this compound and the Significance of Plasma Membrane Rafts

This compound is a sulfur-containing derivative of miltefosine, an alkylphosphocholine drug with established antineoplastic and antiprotozoal properties[1]. Miltefosine is recognized for its profound effects on cellular membranes, particularly its interaction with and modulation of plasma membrane rafts[2][3]. These specialized microdomains, enriched in cholesterol and sphingolipids, function as critical platforms for cellular signaling, protein trafficking, and pathogen entry[4]. The structural similarity between this compound and miltefosine suggests a comparable mechanism of action involving the perturbation of these vital membrane structures.

This technical guide synthesizes the current understanding of how miltefosine modulates plasma membrane rafts, providing a predictive framework for the potential role of this compound. We will delve into the quantitative effects on membrane composition and protein function, detail relevant experimental methodologies, and visualize the impacted signaling pathways.

Quantitative Effects of Miltefosine on Plasma Membrane Rafts

Miltefosine's interaction with plasma membrane rafts leads to measurable changes in their biophysical properties and the localization and function of associated proteins. The following tables summarize key quantitative findings from studies on miltefosine, which may serve as a predictive baseline for the effects of this compound.

Table 1: Effect of Miltefosine on Lipid Raft Integrity and Associated Cellular Processes

| Parameter Measured | Cell Type | Miltefosine Concentration | Observed Effect | Reference |

| GM1 Ganglioside Levels (Lipid Raft Marker) | RAW Macrophages | 7.5 µM | Significant reduction in Cholera Toxin B (CTB) binding, indicating lipid raft disruption. | [5] |

| Phosphatidylserine (PS) Flipping | RAW Macrophages | 7.5 µM | Inhibition of NBD-PS translocation from the outer to the inner plasma membrane leaflet (~44% vs. ~70% in control). | [5] |

| Membrane Molecular Dynamics | Erythrocyte Ghosts and Detergent-Resistant Membranes (DRMs) | Not specified | Increased molecular dynamics, with a more pronounced effect in DRMs. | [2] |

| T-cell Proliferation | Mixed Leukocytes | 20 µM | >50% inhibition of T-cell proliferation. | [3] |

| Colorectal Cancer Stem-like Cell (CSC) Growth | Intestinal Tumor Organoids | 1 µM | Efficient reduction in the growth of tumor organoids with no cytotoxicity to normal organoids. | [6] |

Experimental Protocols for Investigating (Thio-)Miltefosine-Raft Interactions

The following protocols are standard methods used to investigate the effects of compounds like miltefosine on plasma membrane rafts. These can be adapted for the study of this compound.

Isolation of Detergent-Resistant Membranes (DRMs)

This biochemical method is widely used to enrich for lipid raft components.

Principle: The insolubility of lipid rafts in cold non-ionic detergents allows for their separation from the more soluble bulk membrane components by density gradient ultracentrifugation.

Protocol:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors.

-

Incubate on ice for 30 minutes.

-

Homogenize the lysate by passing it through a 22-gauge needle 10 times.

-

-

Sucrose (B13894) Gradient Ultracentrifugation:

-

Mix the lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.

-

Place this mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with a discontinuous sucrose gradient (e.g., 30% and 5% sucrose in TNE buffer).

-

Centrifuge at 200,000 x g for 18-24 hours at 4°C.

-

-

Fraction Collection and Analysis:

-

Collect fractions from the top of the gradient. The DRMs, containing the lipid rafts, will be visible as an opaque band at the 5%/30% sucrose interface.

-

Analyze the protein and lipid content of each fraction by Western blotting for raft (e.g., flotillin, caveolin) and non-raft (e.g., transferrin receptor) markers and by lipidomics.

-

Fluorescence Microscopy to Assess Lipid Raft Disruption

This method allows for the visualization of lipid raft integrity in living cells.

Principle: The ganglioside GM1, a marker for lipid rafts, can be visualized using the fluorescently-labeled B subunit of Cholera Toxin (CTB). Disruption of lipid rafts by a compound like miltefosine will lead to a decrease or dispersal of the fluorescent signal.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.

-

-

Labeling:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a fluorescently-labeled CTB (e.g., Alexa Fluor 488-conjugated CTB) at a concentration of 1-5 µg/mL for 30-60 minutes at 4°C to allow binding to the cell surface.

-

Wash the cells to remove unbound CTB.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Quantify the fluorescence intensity and distribution to assess changes in lipid raft integrity. A decrease in punctate staining and a more diffuse signal are indicative of raft disruption.

-

Signaling Pathways Modulated by Miltefosine via Plasma Membrane Rafts

Miltefosine's disruption of lipid rafts has significant downstream consequences on various signaling pathways that are dependent on the spatial organization of receptors and effector molecules within these domains.

Inhibition of Akt Signaling

The PI3K/Akt pathway, crucial for cell survival and proliferation, is often initiated within lipid rafts. By disrupting these platforms, miltefosine can inhibit Akt activation.

Caption: this compound disrupts lipid rafts, inhibiting PI3K/Akt signaling.

Modulation of T-Cell Receptor (TCR) Signaling

TCR signaling is critically dependent on the integrity of lipid rafts for the clustering of receptors and co-stimulatory molecules. Miltefosine's immunomodulatory effects are partly attributed to its interference with this process.

Caption: this compound disrupts TCR clustering in rafts, modulating T-cell activation.

Experimental Workflow for Assessing this compound's Effect on Raft-Mediated Signaling

The following diagram outlines a logical workflow for investigating the impact of this compound on a specific signaling pathway localized to plasma membrane rafts.

References

- 1. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of miltefosine with the lipid and protein components of the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The putative lipid raft modulator miltefosine displays immunomodulatory action in T-cell dependent dermal inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular transport and lipid interactions of miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipid raft‐disrupting miltefosine preferentially induces the death of colorectal cancer stem‐like cells - PMC [pmc.ncbi.nlm.nih.gov]

An Initial Investigation into the Bioactivity of Thio-Miltefosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial investigation into the potential bioactivity of thio-miltefosine. Given the limited direct research on this compound, this document leverages extensive data from its parent compound, miltefosine (B1683995), and a synthesized thiol-containing analog, 16-mercaptohexadecylphosphocholine. The guide summarizes the known bioactivity of these related compounds against various parasitic and cancer cell lines, details relevant experimental protocols for assessing bioactivity, and visually represents the established signaling pathways of miltefosine. This information serves as a foundational resource for researchers initiating studies on this compound and other novel alkylphospholipid analogs.

Introduction

Miltefosine, an alkylphosphocholine, is a broad-spectrum antimicrobial and anti-cancer agent, and it is the only oral drug approved for the treatment of leishmaniasis.[1][2] Its mechanism of action is multifaceted, involving the disruption of cell membrane integrity, induction of apoptosis, and interference with key signaling pathways.[3][4] The modification of miltefosine's structure offers a promising avenue for the development of new therapeutic agents with potentially improved efficacy and reduced toxicity. This guide focuses on the "thio" modification of miltefosine, specifically exploring the potential bioactivity of this compound.

While direct experimental data on 1-hexadecyl-thio-phosphorylcholine (this compound) is scarce, the successful synthesis and demonstrated leishmanicidal activity of a similar analog, 16-mercaptohexadecylphosphocholine, strongly suggests that this compound is likely to retain significant bioactivity.[5] This document will, therefore, present the available data on this thiol-analog as a primary point of reference and utilize the extensive body of research on miltefosine to predict the potential mechanisms and biological effects of this compound.

Quantitative Bioactivity Data

The following tables summarize the known bioactivity of miltefosine and its thiol-containing analog against various cell lines. This data provides a baseline for predicting the potential efficacy of this compound.

Table 1: Leishmanicidal Activity of Miltefosine and 16-mercaptohexadecylphosphocholine

| Compound | Leishmania Species | Stage | IC50 / EC50 (µM) | Reference |

| Miltefosine | L. donovani | Promastigote | 13.6 ± 2.0 | [6] |

| Miltefosine | L. donovani | Promastigote | 45.42 (µg/ml) at 24h | [4] |

| Miltefosine | L. donovani | Promastigote | 36.68 (µg/ml) at 72h | [4] |

| Miltefosine | L. donovani | Amastigote (intracellular) | 0.9 - 4.3 | [7] |

| Miltefosine | L. major | Promastigote | 22 | [8] |

| Miltefosine | L. tropica | Promastigote | 11 | [8] |

| Miltefosine | L. infantum | Amastigote (intracellular) | 1.41 - 4.57 | [9] |

| 16-mercaptohexadecylphosphocholine | L. donovani | Promastigote | Comparable to Miltefosine | [10] |

| 16-mercaptohexadecylphosphocholine | L. pifanoi | Axenic Amastigote | Comparable to Miltefosine | [10] |

Table 2: Anti-cancer Activity of Miltefosine

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 34.6 ± 11.7 | [11] |

| HeLa-WT | Cervical Cancer | 6.8 ± 0.9 | [11] |

| Hut-78 | Cutaneous T-cell Lymphoma | Low µM range | [12] |

| HH | Cutaneous T-cell Lymphoma | 60-80 | [12] |

| MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 (for a pyridazine (B1198779) derivative) | [13] |

| T-47D | Breast Cancer | 0.43 ± 0.01 (for a pyridazine derivative) | [13] |

Experimental Protocols

This section details key experimental methodologies for the synthesis and bioactivity assessment of this compound and its analogs.

Synthesis of 16-mercaptohexadecylphosphocholine

The synthesis of the thiol-containing miltefosine analog provides a roadmap for the potential synthesis of this compound. The key steps are outlined below[5]:

-

Starting Material: 16-bromohexadecan-1-ol.

-

Thiolation: Reaction with triphenylmethyl mercaptan (Ph3CSH) and potassium carbonate in methanol (B129727) to introduce the protected thiol group.

-

Phosphorylation: Reaction with 2-chloro-2-oxo-1,3,2-dioxaphospholane and trimethylamine (B31210) in acetonitrile.

-

Deprotection: Removal of the trityl protecting group using triethylsilane and trifluoroacetic acid in dichloromethane (B109758) to yield the final product, 16-mercaptohexadecylphosphocholine.

Leishmanicidal Activity Assay

The following protocol is based on the methodology used to assess the bioactivity of 16-mercaptohexadecylphosphocholine against Leishmania parasites[5][14]:

-

Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum at 26°C. Leishmania pifanoi axenic amastigotes are grown at 32°C in M199 medium supplemented with 20% heat-inactivated fetal calf serum, 5% trypticase, and 50 µg/mL hemin, at pH 7.2.[14]

-

Drug Preparation: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Setup: Parasites in the logarithmic growth phase are seeded into 96-well plates. The test compound is added at various concentrations.

-

Incubation: Plates are incubated for a defined period (e.g., 72 hours) under the appropriate culture conditions.

-

Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of proliferation inhibition is calculated relative to untreated control parasites.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The bioactivity of miltefosine is attributed to its influence on several key cellular processes. It is anticipated that this compound will share similar mechanisms of action.

Induction of Apoptosis

Miltefosine is a known inducer of apoptosis-like cell death in both cancer cells and Leishmania parasites.[6][8][15] Key features of this process include cell shrinkage, DNA fragmentation, and the externalization of phosphatidylserine.[6][16]

Miltefosine-induced apoptotic signaling pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Miltefosine has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][11]

Inhibition of the PI3K/Akt signaling pathway.

Disruption of Calcium Homeostasis

Miltefosine disrupts intracellular calcium (Ca2+) homeostasis in parasites, which is a key mechanism of its anti-parasitic activity.[5][17][18][19][20] This disruption involves affecting organelles and channels responsible for Ca2+ regulation.[5]

Disruption of intracellular calcium homeostasis.

Experimental Workflow for Initial Investigation

The following diagram outlines a general workflow for the initial investigation of a novel compound like this compound.

General experimental workflow for this compound.

Conclusion and Future Directions

The available evidence, particularly the demonstrated leishmanicidal activity of a thiol-containing miltefosine analog, strongly supports the hypothesis that this compound possesses significant bioactivity. The established mechanisms of action of miltefosine, including the induction of apoptosis, inhibition of the PI3K/Akt signaling pathway, and disruption of calcium homeostasis, provide a solid framework for investigating the biological effects of its thio-derivative.

Future research should focus on the following areas:

-

Synthesis and Characterization: The development of a robust and scalable synthesis protocol for 1-hexadecyl-thio-phosphorylcholine is a critical first step.

-

Direct Bioactivity Assessment: Comprehensive in vitro screening of this compound against a panel of Leishmania species and cancer cell lines is necessary to determine its specific IC50 and EC50 values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its mode of action.

-

In Vivo Studies: Following promising in vitro results, the evaluation of this compound's efficacy and toxicity in relevant animal models will be essential for its further development as a potential therapeutic agent.

This technical guide serves as a starting point for these future investigations, providing the necessary background and experimental context to drive the exploration of this compound's therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Miltefosine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Susceptibility to Miltefosine of Leishmania infantum (syn. L. chagasi) Isolates from Different Geographical Areas in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 16-mercaptohexadecylphosphocholine, a miltefosine analog with leishmanicidal activity [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. cell lines ic50: Topics by Science.gov [science.gov]

- 13. mdpi.com [mdpi.com]

- 14. upf.edu [upf.edu]

- 15. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 18. mdpi.com [mdpi.com]

- 19. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

A Technical Guide to Sulfur Substitution in Thio-Miltefosine Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the implications of sulfur substitution in the molecular structure of Miltefosine (B1683995), a well-established alkylphosphocholine drug. By replacing the oxygen atom in the phosphocholine (B91661) head group with sulfur, a new class of compounds, thio-Miltefosine analogues, is created. This document explores the known effects of this substitution on the compound's physicochemical properties, biological activity, and mechanisms of action, drawing from the current scientific understanding of Miltefosine and the general principles of sulfur's role in medicinal chemistry.

Introduction to Miltefosine

Miltefosine (hexadecylphosphocholine) is a broad-spectrum antimicrobial and antineoplastic agent.[1] It is the first and only oral drug approved for the treatment of leishmaniasis, a parasitic disease caused by Leishmania species.[2][3][4] Originally developed as an anticancer agent, its therapeutic applications have expanded to include antifungal and antiprotozoal activities.[5][6] The mechanism of action for Miltefosine is multifaceted, primarily involving the disruption of cell membrane integrity and lipid-dependent signaling pathways.[2][7][8] Key mechanisms include the inhibition of phosphatidylcholine biosynthesis and the modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell cycle regulation.[2]

The Rationale for Sulfur Substitution

The substitution of oxygen with sulfur is a common strategy in medicinal chemistry to create thio-analogs of established drugs. Sulfur's unique chemical properties, such as its larger atomic radius, lower electronegativity, and ability to exist in multiple oxidation states, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profiles.[9] These changes can lead to improved stability, enhanced biological activity, and altered target interactions.[9] In the context of Miltefosine, introducing a sulfur atom to form this compound is hypothesized to modify its interaction with cell membranes and key enzymes, potentially leading to a more potent or selective therapeutic agent.

Comparative Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, the expected changes in physicochemical properties based on the oxygen-to-sulfur substitution can be extrapolated from general chemical principles.

| Property | Miltefosine (Oxygen) | Expected in this compound (Sulfur) |

| Molecular Weight | 407.6 g/mol [1] | Increased due to the higher atomic weight of sulfur compared to oxygen. |

| Polarity & Solubility | Soluble in water (≥2.5 mg/mL)[10] | Likely reduced hydrophilicity due to sulfur's lower electronegativity, which may affect aqueous solubility but could enhance lipid solubility and membrane partitioning. |

| Bonding | P-O-C (phosphate ester) bond | P-S-C (thiophosphate) bond, which is generally more susceptible to hydrolysis but can also exhibit different binding affinities with target proteins. |

| Lipophilicity | High, enabling membrane integration | Potentially higher, which could lead to increased accumulation in lipid bilayers and altered interactions with membrane proteins. |

| Chemical Stability | Stable under physiological conditions | The thiophosphate linkage may have different stability profile, potentially influencing the drug's half-life and metabolism. |

Anticipated Biological Activity and Mechanism of Action

The biological activity of this compound is expected to be influenced by the structural changes. The core mechanisms of Miltefosine provide a framework for predicting the effects of its thio-analog.

Membrane Interaction and Disruption

Miltefosine's primary mode of action is its integration into the cell membrane, which disrupts membrane fluidity and lipid metabolism.[7] It interacts with both lipids and membrane-bound proteins, leading to increased membrane dynamics and, at cytotoxic concentrations, cell lysis.[11][12] The potentially increased lipophilicity of this compound could enhance its ability to penetrate and accumulate in the plasma membranes of target cells, such as Leishmania parasites or cancer cells. This could lead to more profound disruption of membrane integrity and function.

Signaling Pathway Modulation

Miltefosine is a known inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][7] By inhibiting Akt (Protein Kinase B), Miltefosine induces apoptosis (programmed cell death).[7] The sulfur substitution in this compound may alter the binding affinity and inhibitory potency towards Akt or other kinases in the pathway.

Signaling Pathway of Miltefosine and Potential this compound Action

Caption: Miltefosine inhibits the PI3K/Akt pathway, leading to apoptosis.

Impact on Parasite-Specific Organelles

In Leishmania, Miltefosine affects the parasite's mitochondria by inhibiting cytochrome c oxidase and disrupts intracellular Ca2+ homeostasis by targeting acidocalcisomes.[3][13] The altered chemical nature of this compound could lead to differential interactions with these organelles, potentially resulting in a more potent or parasite-specific effect.

Detailed Experimental Protocols

To evaluate the efficacy and mechanism of this compound, a series of standardized experiments would be required. Below are detailed methodologies for key assays.

Synthesis of this compound

The synthesis of this compound would likely follow a modified protocol for Miltefosine synthesis, involving the reaction of a hexadecyl-containing thiophosphate precursor with a choline (B1196258) derivative.

General Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines or the half-maximal effective concentration (EC50) against Leishmania promastigotes and amastigotes.

-

Cell Seeding: Plate cells (e.g., macrophages for amastigote assays or cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight. For promastigotes, add them to the plate on the day of the experiment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in the cell culture medium.

-

Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control (medium with solvent) and a positive control (e.g., Miltefosine).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.

Western Blot for Akt Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of Akt and other downstream targets.

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt (t-Akt), and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the t-Akt signal to determine the effect of this compound on Akt phosphorylation.

Conclusion and Future Directions

The substitution of oxygen with sulfur in the Miltefosine structure presents a promising avenue for the development of novel therapeutics. This compound analogues are expected to exhibit altered physicochemical properties that could translate into enhanced biological activity and improved selectivity. Further research, including chemical synthesis, in vitro and in vivo testing, and detailed mechanistic studies, is essential to fully elucidate the therapeutic potential of this new class of compounds. The experimental protocols outlined in this guide provide a foundational framework for conducting such investigations. The insights gained will be invaluable for drug development professionals seeking to expand the arsenal (B13267) of treatments for cancer and infectious diseases like leishmaniasis.

References

- 1. Miltefosine | C21H46NO4P | CID 3599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antifungal activities of miltefosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivity of miltefosine against aquatic stages of Schistosoma mansoni, Schistosoma haematobium and their snail hosts, supported by scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Miltefosine? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthetic strategies and therapeutic applications of sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thomasdorlo.rbind.io [thomasdorlo.rbind.io]

- 11. The cytotoxic activity of miltefosine against Leishmania and macrophages is associated with dynamic changes in plasma membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Thio-Miltefosine Using Giant Plasma Membrane Vesicles (GPMVs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giant Plasma Membrane Vesicles (GPMVs) have emerged as a powerful tool for investigating the biophysical properties of the plasma membrane in a cell-free system.[1][2][3] These micron-sized vesicles are derived directly from the plasma membrane of living cells, preserving the native lipid and protein complexity.[1][2][3] This makes them an excellent model system to study the interactions of drugs, such as the alkylphosphocholine analog thio-Miltefosine, with the cell membrane. This compound, a derivative of the anti-leishmanial drug Miltefosine (B1683995), is of significant interest for its potential therapeutic applications. Understanding its mechanism of action at the membrane level is crucial for its development. Miltefosine and its analogs are known to interact with cellular membranes, altering their fluidity and disrupting lipid metabolism.[4][5][6][7][8]

These application notes provide a detailed protocol for the formation and isolation of GPMVs and their use in studying the effects of this compound on key membrane properties, including lipid raft stability and membrane fluidity.

Key Applications

-

Investigating Lipid Raft Modulation: Assess the effect of this compound on the formation, stability, and size of lipid rafts (liquid-ordered domains).[9][10][11]

-

Analyzing Membrane Fluidity: Determine how this compound alters the fluidity of the plasma membrane.[4][5]

-

Drug-Membrane Partitioning Studies: Quantify the partitioning of this compound into different membrane phases.

-

High-Throughput Screening: GPMVs can be adapted for high-content imaging platforms to screen for modulators of plasma membrane rafts.[12][13]

Experimental Workflow Overview

The overall experimental workflow for studying this compound using GPMVs involves the following key stages:

Caption: Experimental workflow for studying this compound effects on GPMVs.

Detailed Experimental Protocols

Protocol 1: GPMV Formation and Isolation

This protocol describes the chemical induction of GPMVs from adherent mammalian cells.[1][14][15]

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549, CHO) cultured to 70-80% confluency

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

GPMV Buffer: 10 mM HEPES, 150 mM NaCl, 2 mM CaCl2, pH 7.4

-

Vesiculation Agents:

-

Microcentrifuge tubes

Procedure:

-

Wash the cultured cells twice gently with 1 mL of PBS to remove debris and dead cells.[15]

-

Wash the cells twice with 1 mL of GPMV buffer.[15]

-

Prepare the vesiculation buffer by adding the vesiculation agents (PFA and DTT, or NEM) to the GPMV buffer immediately before use.

-

Add 1 mL of the vesiculation buffer to the cells and incubate at 37°C for 1-2 hours.[14][15] GPMV formation can be monitored using a bright-field microscope.[14]

-

To harvest the GPMVs, gently tap the culture dish to release the vesicles into the supernatant.[1]

-

Carefully collect the GPMV-rich supernatant into a microcentrifuge tube.

-

The GPMVs can be used immediately for experiments or stored at 4°C for a short period (up to a few hours).

Protocol 2: this compound Treatment and Fluorescent Labeling

This protocol details the incubation of GPMVs with this compound and subsequent fluorescent labeling to visualize membrane properties.

Materials:

-

Isolated GPMVs

-

This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

-

Fluorescent Probes:

-

For Lipid Rafts (Phase Separation):

-

For Membrane Fluidity:

-

-

Microscope slides and coverslips

Procedure:

-

In a microcentrifuge tube, add the desired concentration of this compound to the GPMV suspension. A concentration range should be tested to determine the optimal experimental conditions.

-

Incubate the GPMVs with this compound for a predetermined time (e.g., 30 minutes) at room temperature.

-

Add the fluorescent probe(s) to the GPMV suspension.

-

Incubate for 10-15 minutes at room temperature, protected from light, to allow the probes to incorporate into the vesicle membranes.

-

Prepare a sample for microscopy by placing a small volume of the labeled GPMV suspension between a microscope slide and a coverslip. Seal the edges with nail polish or a sealant to prevent evaporation.

Protocol 3: Fluorescence Microscopy and Image Analysis

This protocol outlines the imaging of labeled GPMVs and the analysis of the acquired images.

Equipment:

-

Confocal or two-photon fluorescence microscope equipped with a temperature-controlled stage.[1]

-

Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure for Lipid Raft Analysis:

-

Place the prepared slide on the temperature-controlled microscope stage.

-

To induce phase separation, cool the sample to a temperature below the miscibility transition temperature (Tmisc) of the GPMVs (typically between 10°C and 25°C).[1][17] The Tmisc can be determined by imaging the vesicles over a range of temperatures.[1]

-